molecular formula C18H16N4O3 B2471878 N'-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 305355-28-6

N'-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2471878
CAS RN: 305355-28-6
M. Wt: 336.351
InChI Key: QLNUEIZHRBTKNO-UHFFFAOYSA-N
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Description

N-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, also known as HMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HMP belongs to the class of pyrazole derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Corrosion Protection

N'-(4-hydroxybenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide derivatives have shown promise in corrosion protection. Compounds like (E)-5-amino-3-(4-methoxyphenyl)-N′-(1-(4-methoxyphenyl)ethylidene)-1H-pyrazole-4-carbohydrazide demonstrated significant inhibition efficiency in protecting mild steel in acidic environments, reaching up to 98.26% efficiency at optimal concentrations. The adsorption of these compounds on the steel surface forms a protective layer, as evidenced by various analytical techniques, including FESEM, AFM, and XPS analyses. Theoretical studies, including Density Functional Theory (DFT) and Monte Carlo simulations, supported the experimental findings, indicating effective adsorption and protection mechanisms (Paul, Yadav, & Obot, 2020).

Molecular Docking and Spectroscopic Studies

The compound has been the subject of detailed spectroscopic studies and molecular docking research. Studies involving (E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide revealed its potential as an anti-diabetic agent. The compound's structure was analyzed using various spectroscopic methods, and its behavior in different media was studied using theoretical calculations. Molecular docking studies suggested that the compound could interact with certain proteins, making it a candidate for anti-diabetic drug development (Karrouchi et al., 2021).

Antitumor and Antimicrobial Potential

Derivatives of this compound have been explored for their antitumor and antimicrobial properties. For instance, some newly synthesized derivatives displayed significant cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential use in cancer treatment. Furthermore, the structural modification of these compounds has led to the development of new molecules with possible antitumor activities (Hassan, Hafez, & Osman, 2014). Other studies have synthesized novel derivatives with potent apoptosis-inducing effects in lung cancer cells, further underscoring the anticancer potential of these compounds (Zheng et al., 2009).

Computational Modeling and Simulation

The compound and its derivatives have been subjects of computational modeling and simulation studies to understand their chemical behavior and interaction with metal surfaces, particularly in the context of corrosion protection. Density Functional Theory (DFT) modeling and Monte Carlo simulation studies have been conducted to assess the inhibition performance of carbohydrazide Schiff bases derived from this compound for steel corrosion. These studies provide insights into the electronic parameters relevant to the inhibition activity and offer a theoretical basis for understanding the experimental results (Obot, Kaya, Kaya, & Tüzün, 2016).

properties

IUPAC Name

N-[(4-hydroxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-25-15-8-4-13(5-9-15)16-10-17(21-20-16)18(24)22-19-11-12-2-6-14(23)7-3-12/h2-11,23H,1H3,(H,20,21)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNUEIZHRBTKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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